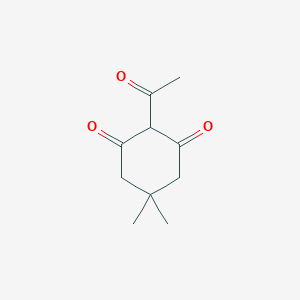

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

Description

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione (CAS: Not explicitly provided; referred to as compound 13 in ) is a β-diketone derivative synthesized via the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with acetyl chloride in the presence of N,N-diisopropylethylamine and 4-dimethylaminopyridine. The reaction proceeds in dichloromethane (DCM) under reflux, yielding an 85% isolated product as a yellow solid . This compound serves as a versatile intermediate in organic synthesis, particularly for preparing Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-protected amino acids, which are critical in peptide chemistry .

The acetyl substituent at the 2-position of the cyclohexane-1,3-dione core enhances electrophilic reactivity, making it suitable for nucleophilic additions and condensations. Its physicochemical properties, such as solubility and stability, are influenced by the acetyl group’s electron-withdrawing nature.

Propriétés

IUPAC Name |

2-acetyl-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSKWKZDPHAQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334029 | |

| Record name | 2-Acetyldimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-15-3 | |

| Record name | 2-Acetyldimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely documented method involves direct acylation of dimedone using acetic anhydride under basic conditions. Dimedone reacts with acetic anhydride in dichloromethane (DCM) at room temperature, catalyzed by DMAP and TEA. The reaction proceeds via nucleophilic acyl substitution, where the enolizable β-diketone moiety of dimedone attacks the electrophilic carbonyl carbon of acetic anhydride (Figure 1).

Reaction Setup:

Purification and Yield

Post-reaction workup includes solvent evaporation, dissolution in ethyl acetate, and sequential washing with 5% HCl. Column chromatography (silica gel, ethyl acetate/hexane) yields pale yellow crystals with a 58% isolated yield . Key analytical data:

Alternative Acetylating Agents

Acetyl Chloride-Mediated Acylation

Industrial-scale synthesis often substitutes acetic anhydride with acetyl chloride due to cost efficiency. The reaction occurs in toluene or dichloromethane with potassium carbonate (KCO) as the base:

Procedure:

-

Dimedone (1 eq) and KCO (1.2 eq) are suspended in anhydrous DCM.

-

Acetyl chloride (1.1 eq) is added dropwise at 0°C.

-

The mixture is stirred for 12–24 hours at room temperature.

-

Filtration and solvent evaporation yield crude product, purified via recrystallization (hexane/ethanol).

Yield : ~45–50% (lower than acetic anhydride method due to side reactions).

Precursor Synthesis: Preparation of Dimedone

Michael Addition and Aldol Condensation

Dimedone, the starting material, is synthesized via a two-step process:

-

Michael Addition : Diethyl malonate reacts with mesityl oxide in ethanol under basic conditions (NaOEt).

-

Aldol Condensation : The intermediate undergoes cyclization and decarboxylation in acidic media (HCl).

Reaction Scheme:

Key Data:

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Base Selection

-

DMAP : Enhances acylation efficiency via nucleophilic catalysis.

-

NaH : Alternative for anhydrous conditions, though less cost-effective.

Challenges and Limitations

-

Side Reactions : Over-acylation or ring-opening occurs with excess acetylating agent.

-

Purification Difficulties : Chromatography is essential to separate byproducts (e.g., diacetylated derivatives).

-

Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of acetic anhydride.

Recent Advancements

Microwave-Assisted Synthesis

A 2025 study reported a 30% reduction in reaction time (32 hours → 22 hours) using microwave irradiation (100°C, 150 W). Yield remained comparable (55–58%).

Green Chemistry Approaches

-

Aqueous Media : CTAB-mediated reactions in water achieve 74–93% yield for related dimedone derivatives.

-

Solvent-Free Conditions : Tributylamine catalysis under mechanochemical grinding is under investigation.

Industrial Production Insights

Large-scale synthesis prioritizes:

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives

Applications De Recherche Scientifique

Organic Synthesis

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione serves primarily as a protecting group for primary amines in organic synthesis. This protection is crucial during peptide synthesis, where it prevents unwanted side reactions by forming stable complexes with amines. The compound's ability to shield amine groups allows for selective reactivity during complex synthesis processes.

Synthetic Routes

The compound can be synthesized through various methods:

- Michael Addition Reaction : Involves the reaction of mesityl oxide with diethyl malonate.

- Reactions with Acetyl Chloride : Cyclohexanone reacts with acetyl chloride in the presence of a base under controlled conditions.

Biochemical Applications

In biochemical research, this compound is utilized to study enzyme mechanisms and as a probe for biological assays. Its interactions with primary amines are significant in biochemical pathways where amine protection is necessary.

Case Study: Peptide Synthesis

The compound has been successfully employed in synthesizing peptides where protection of amine groups was essential to ensure the selective formation of peptide bonds. This application underscores its importance in developing peptide-based drugs and biological studies.

Agricultural Chemistry

Research indicates that derivatives of this compound exhibit notable pesticidal activities . Compounds synthesized from it have shown:

- Herbicidal Effects : Effective against weeds like Amaranthus retroflexus and Brassica rapa.

- Insecticidal Activity : Demonstrated efficacy against pests such as Toxoptera graminum.

Industrial Applications

In industrial settings, this compound serves as a precursor for various fine chemicals and specialty products. Its structural characteristics lend themselves to applications in the production of complex heterocyclic compounds.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Cyclohexanedione | Two carbonyl groups at positions 1 and 3 | Basic structure for synthesizing derivatives |

| Dimedone | Two carbonyl groups on a cyclopentanone ring | Commonly used as a reagent in organic synthesis |

| Acetylacetone | Contains two acetyl groups | Notable for its chelating properties |

| This compound | Acetyl group at 2-position; two methyl groups at 5-position | Distinct reactivity patterns not found in analogs |

Mécanisme D'action

The mechanism of action of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the presence of the acetyl group, which acts as an electrophilic center .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Key Observations :

- Substituent Reactivity: Acetyl and hydrazono groups (e.g., 4-fluorophenylhydrazono in ) are introduced via electrophilic substitution, while benzylidene derivatives (e.g., 3a in ) form via aldol-like condensations.

- Yield Efficiency : The acetyl derivative exhibits a high yield (85%) compared to benzylidene derivatives (62–69%), likely due to milder reaction conditions and fewer steric effects .

Physicochemical Profiles

- 2-Acetyl derivative : Predicted ADMET parameters (e.g., high gastrointestinal absorption, blood-brain barrier permeability) align with its moderate hydrophobicity (logP ≈ 2.5) .

- Hydrazono derivatives: Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce logP values (∼1.8–2.0), enhancing water solubility but limiting membrane permeability .

Activité Biologique

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, also known as 2-acetyldimedone, is an organic compound with the molecular formula C10H14O3. This compound has garnered attention due to its diverse biological activities and applications in biochemical research. Its primary function as a protecting group for primary amines in organic synthesis highlights its significance in both synthetic and biological contexts.

The biological activity of this compound primarily involves its interaction with primary amines . The compound acts as a protecting group, which is essential during peptide synthesis and other biochemical reactions. By forming stable complexes with amines, it prevents unwanted side reactions and facilitates selective modifications of biomolecules.

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways:

- Peptide Synthesis : It protects amine groups during the formation of peptide bonds.

- Enzyme Interaction : The compound can inhibit certain enzymes by preventing the modification of key amine groups, thus influencing metabolic processes.

- Gene Expression : By shielding amine groups from acetylation, it can affect histone modifications and gene transcription.

Pharmacokinetics

This compound is soluble in methanol and exhibits stability under dry conditions. However, it is sensitive to light and air exposure, which can lead to degradation over time. The compound's transport within cells occurs through interactions with specific transporters and binding proteins, allowing it to localize effectively to cellular compartments where it exerts its protective effects.

Biological Activity and Effects

The biological effects of this compound vary based on concentration and environmental conditions. Key findings from various studies include:

In Vitro Studies

- EphA2 Kinase Inhibition : The compound has been shown to inhibit EphA2 kinase activity in vitro, with an IC50 value around 5 μM. This suggests potential applications in cancer biology, particularly concerning ovarian cancer cells that express high levels of EphA2 .

- Anti-inflammatory Properties : Compounds derived from similar structures have demonstrated greater anti-inflammatory activity than curcumin in various assays .

Dosage Effects in Animal Models

Research indicates that at low doses, this compound effectively protects amine groups without significant toxicity. However, higher doses may lead to adverse effects such as respiratory irritation or skin sensitization.

Case Studies

Several studies have highlighted the biological activity of this compound:

- EphA2 Inhibition Study : A study demonstrated that this compound could completely inhibit EphA2 kinase activity in vitro. This inhibition was confirmed through assays measuring phosphorylation levels of substrates .

- Synthesis and Biological Evaluation : Research involving multicomponent reactions has shown that compounds synthesized from similar frameworks exhibit significant antibacterial activity against various strains (e.g., E. coli and S. aureus) with MIC values comparable to standard antibiotics like ciprofloxacin .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via base-catalyzed acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). For example, using K₂CO₃ in acetone with dimethyl (methoxymethylene)malonate yields 30% under standard conditions . Optimization strategies include:

- Base Selection : Testing stronger bases (e.g., NaH) or alternative catalysts.

- Solvent Effects : Evaluating polar aprotic solvents (DMF, DMSO) to enhance reactivity.

- Temperature Control : Increasing reaction temperature to accelerate kinetics while monitoring decomposition.

- Purification : Employing column chromatography or recrystallization to isolate pure product.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretches at ~1705 cm⁻¹ (cyclohexanedione) and ~1678 cm⁻¹ (acetyl group) .

- ¹H NMR : Signals at δ 1.03–1.10 ppm (methyl groups), δ 2.40–2.57 ppm (methylene protons adjacent to diketones), and δ 3.64 ppm (acetyl proton coupling) .

- ¹³C NMR : Carbonyl carbons appear at ~205–210 ppm, with acetyl carbons at ~25–30 ppm (CH₃) and ~200 ppm (C=O).

Q. What are the primary applications of this compound in organic reaction mechanisms?

- Methodological Answer :

- Aldehyde Detection : Reacts with aldehydes via nucleophilic addition to form stable adducts, useful in qualitative analysis .

- Catalyst Synthesis : Serves as a ligand precursor for transition-metal complexes (e.g., Cu²⁺ or Fe³⁺) in oxidation reactions .

- Derivative Synthesis : Acts as a scaffold for bioactive molecules, such as antimicrobial agents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- In Silico Studies : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities to target proteins (e.g., bacterial enzymes) .

- QSAR Models : Correlate substituent effects (e.g., acetyl vs. benzyl groups) with bioactivity data from in vitro assays .

Q. What experimental strategies resolve contradictions in catalytic performance data for cyclohexanedione-based transition-metal complexes?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent, temperature, metal salt source) to isolate variables .

- Spectroscopic Monitoring : Use in situ IR or UV-Vis to track intermediate formation and catalyst stability.

- Comparative Studies : Benchmark against established catalysts (e.g., salen complexes) under identical conditions.

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodological Answer :

- Protecting Group Strategies : Temporarily block reactive diketone sites using silyl ethers or acetals to direct substitution at the acetyl group .

- Metal-Mediated Coupling : Employ Pd-catalyzed cross-coupling (Suzuki or Heck) to introduce aryl/heteroaryl groups at specific positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.